![molecular formula C14H20O4 B14195887 1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene CAS No. 831171-19-8](/img/structure/B14195887.png)
1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene: is an organic compound with the molecular formula C14H20O4 It is a derivative of benzene, characterized by the presence of three methoxy groups and a 2-methylbut-2-en-1-yloxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene can be synthesized through a multi-step process involving the protection and deprotection of functional groups, as well as the use of specific reagents to introduce the methoxy and 2-methylbut-2-en-1-yloxy groups. The synthesis typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the benzene ring are protected using a suitable protecting group, such as a silyl ether.
Methoxylation: The protected benzene derivative is then subjected to methoxylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Deprotection: The protecting groups are removed to yield the intermediate compound with methoxy groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methoxy and 2-methylbut-2-en-1-yloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Compounds with substituted functional groups replacing the methoxy or 2-methylbut-2-en-1-yloxy groups.
Applications De Recherche Scientifique
Chemistry: 1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a lead compound for drug development, particularly in the areas of anti-inflammatory and anticancer agents.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The methoxy and 2-methylbut-2-en-1-yloxy groups play a crucial role in binding to these targets, influencing their activity and function. The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor binding, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1,2,3-Trimethoxybenzene: Lacks the 2-methylbut-2-en-1-yloxy group, making it less complex and potentially less versatile in applications.
1,2,4-Trimethoxybenzene: Has a different arrangement of methoxy groups, leading to different chemical and biological properties.
1,2,3-Trimethoxy-5-methylbenzene: Contains a methyl group instead of the 2-methylbut-2-en-1-yloxy group, resulting in different reactivity and applications.
Uniqueness: 1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene stands out due to the presence of the 2-methylbut-2-en-1-yloxy group, which imparts unique chemical and biological properties. This structural feature enhances its potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
831171-19-8 |
|---|---|
Formule moléculaire |
C14H20O4 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
1,2,3-trimethoxy-5-(2-methylbut-2-enoxy)benzene |
InChI |
InChI=1S/C14H20O4/c1-6-10(2)9-18-11-7-12(15-3)14(17-5)13(8-11)16-4/h6-8H,9H2,1-5H3 |
Clé InChI |
JYAYQWNXMXKOJO-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)COC1=CC(=C(C(=C1)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14195823.png)
![2,6-Bis[(triphenylmethyl)amino]heptanedinitrile](/img/structure/B14195830.png)
![4,4'-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde](/img/structure/B14195835.png)

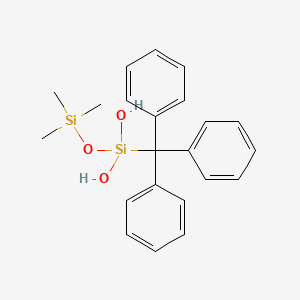
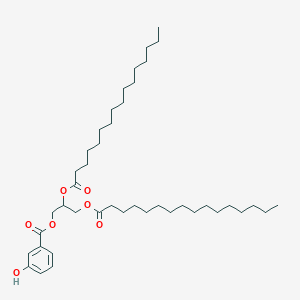
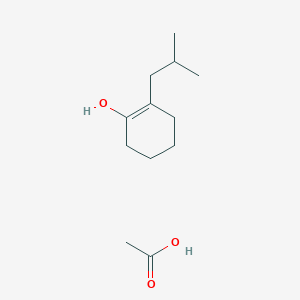
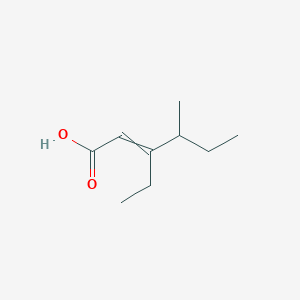

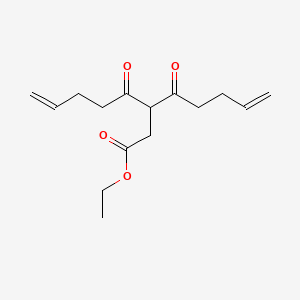
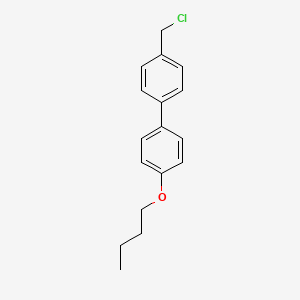
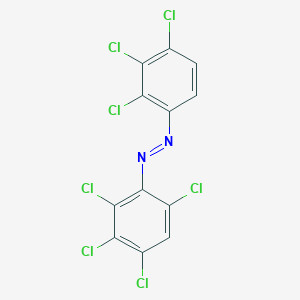
![1-Butyl-1,2,3,4-tetrahydrobenzo[h]quinoline-6-carbaldehyde](/img/structure/B14195884.png)
![(2,4-Dihydroxyphenyl)[4-(dodecyloxy)-2-hydroxyphenyl]methanone](/img/structure/B14195893.png)
